[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Overview
Description
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid is a heterocyclic compound that features a thiazolidine ring Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid typically involves the reaction of thioglycolic acid with substituted aldehydes or acetophenones to form a Schiff base, which is then cyclized to produce the thiazolidine ring . The reaction conditions often include the use of acetic acid as a catalyst and refluxing the mixture to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The thiazolidine ring can undergo substitution reactions, where different substituents are introduced to the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the thiazolidine ring .
Scientific Research Applications
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
Thiazolidine-2-thione: Investigated for its antimicrobial activity.
Properties
IUPAC Name |
2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)13-11(17-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOQQYOYNMIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389330 | |
Record name | (2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67309-49-3 | |
Record name | (2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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